8-Hydroxy-2'-deoxyguanosine
Overview
Description
8-Hydroxy-2’-deoxyguanosine (8-OHdG) is a product of oxidative damage to 2’-deoxyguanosine . It is a major form of oxidative DNA damage produced by reactive oxygen species (ROS) and has been widely used as a biomarker for oxidative stress and carcinogenesis . High levels of ROS have been detected in almost all cancers, making it one of the best-characterized phenotypes in cancers .
Synthesis Analysis
8-OHdG is a byproduct of DNA oxidation resulting from free radical attacks . The formation of 8-OHdG on DNA can cause G:C—T:A mispairing mutations, which are considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .
Molecular Structure Analysis
The molecular structure of 8-OHdG is complex and involves several key components. The molecular formula is C10H13N5O5 and the molar mass is 283.24 g/mol .
Chemical Reactions Analysis
8-OHdG is a product of oxidative damage to 2’-deoxyguanosine . The formation of 8-OHdG on DNA can cause G:C—T:A mispairing mutations . This oxidative damage to proteins, lipids, and DNA occurs when ROS concentration is in excess .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-OHdG are complex. It has a molecular formula of C10H13N5O5 and a molar mass of 283.24 g/mol .
Scientific Research Applications
1. Biomarker of Oxidative DNA Damage
8-Hydroxy-2'-deoxyguanosine (8-OHdG) is widely recognized as a biomarker of oxidative DNA damage. It is extensively used to evaluate oxidative damages to DNA and guanine, and its presence is often indicative of diseases caused by mutation and deficiency of the immune system (Guo et al., 2016). Additionally, elevated levels of 8-OHdG in DNA have been associated with increased genomic instability and more malignant phenotypic behavior of tumors, as observed in nonsmall-cell lung cancer (NSCLC) patients (Shen et al., 2007).
2. Methodology for Analyzing 8-OHdG
Various methodologies have been developed for the analysis of 8-OHdG, especially in urine due to its low levels and the complexity of the sample. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a common method, providing sensitive and accurate measurement of 8-OHdG (Martinis & Bianchi, 2002).
3. Electrochemical Sensors for 8-OHdG Detection
The development of electrochemical sensors has been a significant area of research for detecting 8-OHdG. Such sensors offer high sensitivity and specificity, making them suitable for detecting 8-OHdG in various biological samples (Jia et al., 2015).
4. Oxidative Stress Biomarker in Disease Diagnosis
8-OHdG serves as a critical biomarker for oxidative stress, with elevated levels indicating increased oxidative DNA damage. This characteristic makes it a valuable tool for diagnosing and monitoring a range of diseases and conditions related to oxidative stress (Huang & Peng, 2017).
5. Advanced Analysis Techniques
Technological advancements have led to the development of more sophisticated methods for the detection and analysis of 8-OHdG. These include techniques such as liquid chromatography-mass spectrometry, which offer enhanced sensitivity and specificity, making them suitable for detecting low levels of 8-OHdG in complex biological matrices (Pietta et al., 2003).
Safety And Hazards
Future Directions
The prognostic value of 8-OHdG expression in patients with cancer is still unclear . More research is needed to determine whether the expression level of 8-OHdG can be used as a biomarker for the prognosis of all human cancers . Furthermore, it is needed to define background ranges for 8-OHdG, to use it as a measure of oxidative stress overproduction .
properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAJQHYUCKICQH-VPENINKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904338 | |
Record name | 8-Hydroxy-2'-deoxyguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Hydroxy-deoxyguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Hydroxy-2'-deoxyguanosine | |
CAS RN |
88847-89-6 | |
Record name | 8-Hydroxy-2′-deoxyguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88847-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-2'-deoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-hydroxy-2'-deoxyguanosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02502 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-Hydroxy-2'-deoxyguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXY-2'-DEOXYGUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGB38T3IB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-Hydroxy-deoxyguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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